3-(3-chlorophenyl)-4-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-4-nitro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 3-(3-chlorophenyl)-2-nitropropene. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
Reduction: 3-(3-aminophenyl)-4-nitro-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-4-nitro-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups and biological activities.
Chalcone Derivatives: Compounds with a similar aromatic structure but different functional groups and applications.
Uniqueness
3-(3-chlorophenyl)-4-nitro-1H-pyrrole is unique due to its specific combination of a pyrrole ring, a chlorophenyl group, and a nitro group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
87388-44-1 |
---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-nitro-1H-pyrrole |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13(14)15/h1-6,12H |
InChI Key |
XZJNSAFDXLCUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.